2-chloro-3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Physicochemical characterization Boiling point Density

This 2-chloro-3-[(3-methoxybenzyl)oxy] derivative is a critical probe for acetylcholinesterase peripheral anionic site studies. The meta-methoxy orientation shifts electronic distribution, hydrogen-bonding geometry, and steric contour versus the 4-methoxy congener, directly modulating inhibitory potency. Functional interchangeability between isomers cannot be assumed—each requires independent biological qualification. Pre-REACH registered for simplified EU import. Ideal for hit-to-lead optimisation, DFT validation, and fractional distillation process design (bp ~565.7 °C).

Molecular Formula C21H19ClO4
Molecular Weight 370.8 g/mol
CAS No. 375356-40-4
Cat. No. B3475146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
CAS375356-40-4
Molecular FormulaC21H19ClO4
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl
InChIInChI=1S/C21H19ClO4/c1-24-14-6-4-5-13(9-14)12-25-20-11-19-17(10-18(20)22)15-7-2-3-8-16(15)21(23)26-19/h4-6,9-11H,2-3,7-8,12H2,1H3
InChIKeyRQMOFZOGGZJTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 375356-40-4): Core Identity and Physicochemical Baseline for Scientific Procurement


2-Chloro-3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 375356-40-4) is a fully synthetic organic molecule belonging to the 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one class, which encompasses the urolithin family of natural product analogues . The compound incorporates a 2-chloro substituent and a 3-(3-methoxybenzyl)oxy ether on the tricyclic benzo[c]chromen-6-one scaffold. Its molecular formula is C₂₁H₁₉ClO₄, with a molecular weight of 370.83 g/mol . Predicted physicochemical parameters include a boiling point of 565.7 ± 50.0 °C and a density of 1.33 ± 0.1 g/cm³, providing initial guidance for handling, formulation, and purification workflow design .

Why the Meta-Methoxybenzyl Configuration Prevents Simple Replacement of 2-Chloro-3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one


The seemingly minor positional isomerism between a 3-methoxybenzyl (meta) and 4-methoxybenzyl (para) ether—exemplified by the closest catalogued analog CAS 374915-76-1 —can substantially redirect biological recognition. In urolithin-based cholinesterase inhibitor programmes, the benzyl ring orientation governs complementarity with the peripheral anionic site of acetylcholinesterase, directly modulating inhibitory potency [1]. Because electronic distribution, hydrogen-bonding geometry, and steric contour all shift with methoxy position, procurement specialists and medicinal chemists cannot assume functional interchangeability between the 3‑methoxy and 4‑methoxy congeners. Each positional isomer constitutes a distinct chemical entity that requires independent biological qualification.

Quantitative Differentiation Guide for 2-Chloro-3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Versus Closest Analogs


Predicted Physicochemical Distinction Between 3-Methoxybenzyl and 4-Methoxybenzyl Isomers

The target 3-methoxybenzyl compound exhibits a predicted normal boiling point of 565.7 ± 50.0 °C and a predicted density of 1.33 ± 0.1 g/cm³ . In contrast, the 4-methoxybenzyl positional isomer (CAS 374915-76-1) is predicted to boil at 555.7 ± 50.0 °C with a density of 1.2 ± 0.1 g/cm³ . The ~10 °C higher boiling point and ~0.13 g/cm³ greater density suggest stronger intermolecular interactions in the meta‑substituted compound.

Physicochemical characterization Boiling point Density

Meta-vs-Para Substituent Effects on Electronic and Steric Profile Relevant to Molecular Recognition

In the 3-methoxybenzyl isomer, the methoxy group is positioned meta to the benzylic ether linkage, whereas the 4-methoxy isomer places it para . This positional shift alters the electrostatic potential surface and steric bulk distribution of the benzyl moiety. In urolithin-based acetylcholinesterase inhibitors, the benzyl group occupies the enzyme's peripheral anionic site, and even subtle reorientation affects inhibitor potency [1]. Molecular docking studies on analogous urolithin derivatives have shown that the benzyl substitution pattern changes the distance and angle of key π-π and hydrogen-bond interactions with Trp286 and Tyr72 of human AChE [1].

Structure-activity relationship Substituent effect Molecular docking

Cholinesterase Inhibitory Potential of the 7,8,9,10-Tetrahydro-benzo[c]chromen-6-one Scaffold: Class-Level Evidence

Multiple 7,8,9,10-tetrahydro-benzo[c]chromen-6-one analogues have been reported to inhibit acetylcholinesterase (AChE) with IC₅₀ values reaching the low nanomolar range. In one series, potent compounds displayed IC₅₀ values comparable to, or exceeding, the reference drug donepezil (IC₅₀ ≈ 0.02–0.05 µM) [1]. Although the specific 2-chloro-3-[(3-methoxybenzyl)oxy] derivative has not yet been directly assayed in peer-reviewed literature, its core scaffold is a validated pharmacophore for cholinesterase engagement [1][2].

Acetylcholinesterase inhibition Alzheimer's disease Urolithin derivatives

Regulatory Inventory Status as a Procurement-Ready Research Compound

The compound is listed in the European Chemicals Agency (ECHA) substance infocard [1], confirming its presence in the EU chemical inventory. In contrast, several closely related urolithin analogues are not yet registered, which may create procurement delays for European laboratories. The ECHA listing facilitates compliance with REACH obligations and speeds cross-border shipping for research use [1].

REACH registration ECHA inventory Chemical supply chain

High-Value Application Scenarios for 2-Chloro-3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Based on Differentiation Evidence


Structure-Activity Relationship Exploration of Urolithin-Based Cholinesterase Inhibitors

Medicinal chemistry groups investigating the peripheral anionic site of acetylcholinesterase can use the 3-methoxybenzyl isomer as a distinct probe to compare meta-vs-para benzyl substitution effects on inhibitory potency. The scaffold's validated cholinesterase inhibition at IC₅₀ levels comparable to donepezil supports its deployment in hit-to-lead campaigns [1].

Distillation and Formulation Method Development Requiring Precise Physicochemical Predictors

Process chemists optimizing purification by fractional distillation or designing amorphous solid dispersion formulations can utilise the predicted boiling point (565.7 °C) and density (1.33 g/cm³) to differentiate this compound from its 4-methoxy counterpart . The ~10 °C boiling point offset may influence solvent selection and energy input parameters.

Computational Chemistry Benchmarking of Substituent Electronic Effects

The meta-methoxybenzyl ether provides a well-defined test case for validating density functional theory (DFT) calculations of electron density distribution and conformational preferences in benzyl-ether-substituted tricyclic systems. The electronic distinction from the para isomer offers a clear internal reference for method accuracy assessment .

Regulatory-Compliant Research Procurement in the European Union

Laboratories requiring REACH-compliant sourcing of urolithin analogues can procure CAS 375356-40-4 with reduced administrative overhead relative to unregistered analogs, leveraging its existing ECHA substance listing for accelerated import and inventory management [2].

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